Pent-2-ynedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-ynedioic acid is an organic compound with the molecular formula C5H4O4 It is a dicarboxylic acid with a triple bond between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-ynedioic acid can be synthesized through various methods. One common approach involves the partial oxidation of alkynes. For instance, the oxidation of 2-butyne-1,4-diol using potassium permanganate can yield this compound. The reaction typically requires controlled conditions, including a specific temperature range and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of suitable precursors. This process often involves the use of metal catalysts and specific reaction conditions to optimize yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pent-2-ynedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce alkenes or alkanes.
Substitution: Esterification or amidation can produce esters or amides, respectively.
Scientific Research Applications
Pent-2-ynedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which pent-2-ynedioic acid exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the triple bond and carboxyl groups allows it to participate in various chemical interactions, influencing its reactivity and function.
Comparison with Similar Compounds
Similar Compounds
Pent-2-enoic acid: Similar in structure but with a double bond instead of a triple bond.
Glutaconic acid: Another dicarboxylic acid with a different arrangement of double bonds.
Uniqueness
Pent-2-ynedioic acid is unique due to the presence of the triple bond, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
505-37-3 |
---|---|
Molecular Formula |
C5H4O4 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
pent-2-ynedioic acid |
InChI |
InChI=1S/C5H4O4/c6-4(7)2-1-3-5(8)9/h2H2,(H,6,7)(H,8,9) |
InChI Key |
MDECULARTTWCDW-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.